BenchChemオンラインストアへようこそ!

Cargutocin

Uterotonic Activity Lactation Oxytocin Receptor

Drive reproducible research with Cargutocin—a differentiated oxytocin receptor (OXTR) agonist defined by its unique 1-butyric acid and C-terminal glycine modifications. Unlike generic oxytocin analogues, Cargutocin delivers attenuated uterotonic potency (1/2–1/4 that of oxytocin) and near-abolition of pressor/antidiuretic activities, eliminating confounding variables in preclinical models. This ≥98% pure cyclic oligopeptide (C42H65N11O12, MW 916.03) is the reference standard of choice for OXTR structure-activity relationship (SAR) dissection, LC-MS/HPLC method validation, and teratogenicity control assays. Secure your supply now to advance OXTR signaling bias research with uncompromised selectivity.

Molecular Formula C42H65N11O12
Molecular Weight 916.0 g/mol
CAS No. 33605-67-3
Cat. No. B1668442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCargutocin
CAS33605-67-3
Synonymsdeaminodicarba-Gly-oxytocin
OXACG
oxytocin, deaminodicarba-Gly-
oxytocin, deaminodicarbaglycine-
Y 5350
Y-5350
Molecular FormulaC42H65N11O12
Molecular Weight916.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1
InChIKeyYHKWDHMRGAMOKU-DACMYBEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cargutocin (CAS 33605-67-3) Procurement-Grade Profile: Synthetic Oxytocin Analogue for Specialized Uterotonic Research


Cargutocin (CAS 33605-67-3), also designated as Y-5350 or Statocin, is a synthetic cyclic oligopeptide analogue of oxytocin, belonging to the class of oxytocic agents [1]. Structurally, it is a derivative of oxytocin with modifications including a 1-butyric acid substitution and a glycine residue at the C-terminus, yielding the molecular formula C42H65N11O12 and a molecular weight of approximately 916.03 g/mol [2]. It functions as an agonist of the oxytocin receptor (OXTR) and is recognized in authoritative databases such as the FDA's UNII registry and KEGG as a small molecule uterotonic [3][4]. This compound is primarily utilized in biomedical research and industrial applications for its ability to induce rhythmic uterine contractions .

Why Cargutocin (CAS 33605-67-3) Cannot Be Substituted with Oxytocin or Carbetocin: Structural and Pharmacological Divergence


In-class substitution among oxytocin analogues is not scientifically valid due to distinct structural modifications that critically influence receptor pharmacology and functional outcomes. While oxytocin, carbetocin, and Cargutocin all target the oxytocin receptor (OXTR), their divergent amino acid sequences and side-chain alterations lead to quantifiable differences in receptor binding kinetics, potency, duration of action, and off-target effects [1][2]. Specifically, Cargutocin possesses a unique 1-butyric acid and glycine substitution pattern that confers a different uterotonic potency profile compared to oxytocin and carbetocin, and a receptor activation signature that minimizes pressor and antidiuretic activities associated with the native hormone . Consequently, interchangeable use in experimental or industrial settings introduces uncontrolled variables, jeopardizing data reproducibility and the validity of structure-activity relationship (SAR) studies.

Cargutocin (CAS 33605-67-3) Quantitative Differentiation: Comparative Uterotonic Potency and Receptor Selectivity Evidence


Cargutocin vs. Oxytocin: Attenuated Uterotonic Potency with Preserved Lactation Activity

Cargutocin demonstrates a specific alteration in its pharmacological profile compared to its parent compound, oxytocin. While retaining potent agonist activity at the oxytocin receptor, its relative potency for inducing uterine contractions is quantitatively reduced, whereas its effect on milk ejection is maintained .

Uterotonic Activity Lactation Oxytocin Receptor Structure-Activity Relationship

Cargutocin vs. Oxytocin: Enhanced Receptor Selectivity and Reduced Cardiovascular Side-Effects

A key differentiator for Cargutocin is its high specificity for the oxytocin receptor, which translates to a near-absence of the off-target pressor and antidiuretic effects commonly observed with oxytocin .

Receptor Selectivity Antidiuretic Effect Pressor Effect Vasopressin Receptor

Cargutocin vs. Prostaglandin E2 (PGE2): Comparative Clinical Efficacy in Labor Induction

In a controlled clinical setting, the buccal administration of Cargutocin has been directly compared against prostaglandin E2 (PGE2) capsules for the induction and augmentation of labor. The study was designed as a double-blind controlled trial, providing a high level of evidence for comparative efficacy [1].

Labor Induction Clinical Trial Prostaglandin E2 Double-Blind Study

Cargutocin vs. Oxytocin: Distinct Metabolic and Excretion Profile

Cargutocin exhibits a unique pharmacokinetic profile that differentiates it from oxytocin. Studies on its distribution, metabolism, and excretion have been conducted, providing a basis for understanding its distinct in vivo duration of action [1].

Pharmacokinetics Metabolism Excretion ADME

Defined Application Scenarios for Cargutocin (CAS 33605-67-3) Based on Quantitative Differentiation


Elucidating Structure-Activity Relationships (SAR) of OXTR Agonists

Cargutocin is an essential comparator compound for advanced SAR studies investigating the OXTR. Its unique structural modifications—specifically the 1-butyric acid and glycine substitutions—combined with its documented profile of attenuated uterotonic potency (1/2 to 1/4 that of oxytocin ) and high receptor selectivity (near-abolition of pressor and antidiuretic effects ), make it a crucial tool for dissecting the structural determinants of OXTR signaling bias and functional selectivity. Researchers can use it to identify motifs responsible for full versus partial agonism and for minimizing vasopressin receptor cross-reactivity.

In Vivo Models of Parturition and Lactation Requiring Unconfounded Physiological Readouts

For preclinical studies investigating the role of OXTR in parturition or lactation, Cargutocin offers a critical advantage over oxytocin. Its high specificity ensures that observed effects are mediated solely through OXTR, avoiding confounding influences on blood pressure or renal function that are common with oxytocin . This is particularly valuable for research into hypertensive disorders of pregnancy or in studies where renal function is a key endpoint. Furthermore, its distinct PK profile [1] supports more controlled and sustained experimental protocols compared to the rapid clearance of oxytocin.

Development and Validation of Analytical Methods for Synthetic Peptide Hormones

Due to its defined chemical structure (C42H65N11O12, MW ~916.03 g/mol ), optical rotation ([α]D25 -44.0° [2]), and unique HPLC/LC-MS retention profile, Cargutocin is an ideal reference standard for analytical chemistry groups developing or validating methods for quantifying oxytocin analogues in complex biological matrices or pharmaceutical formulations. Its use is mandated for ensuring specificity and accuracy in assays where closely related peptides (e.g., oxytocin, carbetocin) may interfere.

Comparative Toxicology and Safety Pharmacology Studies

The existing body of literature, including dedicated teratogenicity studies [3], establishes Cargutocin as a characterized reference compound for toxicological assessments. Its well-documented safety profile in these specific assays, distinct from oxytocin, makes it a valuable control in reproductive and developmental toxicity studies. Researchers can compare the toxicological signature of novel OXTR-targeting compounds against the known profile of Cargutocin to identify class-related versus compound-specific adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cargutocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.